

Spectroscopic Analysis of P-[(1-Oxoallyl)amino]benzoic Acid: A Technical Guide

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For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of the spectroscopic analysis of **P-[(1-Oxoallyl)amino]benzoic acid**, also known as N-Acryloyl-p-aminobenzoic acid. This compound is of significant interest in various fields, including polymer chemistry and drug development, due to its reactive vinyl group and the biological relevance of the p-aminobenzoic acid moiety. This guide details the key spectroscopic data, experimental protocols, and structural characterization of this molecule.

Chemical Structure and Properties

P-[(1-Oxoallyl)amino]benzoic acid is a derivative of p-aminobenzoic acid where the amino group is acylated with an acryloyl group.

Chemical Structure:

Caption: Chemical structure of **P-[(1-Oxoallyl)amino]benzoic acid**.

Table 1: Physical and Chemical Properties



| Property | Value |
|-------------------|--------------------------------|
| Molecular Formula | C10H9NO3 |
| Molecular Weight | 191.18 g/mol |
| Melting Point | 242-243 °C[1] |
| Alternate Name | N-Acryloyl-p-aminobenzoic acid |

Spectroscopic Data

The following tables summarize the key spectroscopic data for **P-[(1-Oxoallyl)amino]benzoic acid**, providing a detailed fingerprint for its identification and characterization.

Table 2: Infrared (IR) Spectroscopy Data

| Wavenumber (cm ^{−1}) | Assignment |
|--------------------------------|--|
| 3210 | N-H and O-H stretching (Amide and Carboxylic Acid)[1] |
| 1670 | C=O stretching (Amide I)[1] |
| Anticipated | ~1700 (C=O, Carboxylic Acid), ~1630 (C=C, Vinyl), ~1600, ~1495 (C=C, Aromatic) |

Table 3: ¹H Nuclear Magnetic Resonance (NMR) Spectroscopy Data

Solvent: Trifluoroacetic Acid (TFA) with Tetramethylsilane (TMS) as internal standard[1]



| Chemical Shift (δ, ppm) | Multiplicity | Integration | Coupling Constant (J, Hz) | Assignment |
|----------------------------|--------------|-------------|---------------------------------|-----------------------------------|
| 5.97 | dd | 1H | Jcis = 3.8, Jtrans = 7 | Vinylic Proton |
| 6.57-6.67 | m | 2H | - | Vinylic Protons |
| 7.73 | d | 2H | 8.2 | Aromatic Protons (ortho to -NHCO) |
| 8.20 | d | 2H | 8.2 | Aromatic Protons (ortho to -COOH) |

Table 4: 13C Nuclear Magnetic Resonance (NMR) Spectroscopy Data

No experimental data found in the searched literature. Predicted chemical shifts are provided for reference.

| Chemical Shift (δ, ppm) | Assignment |
|-------------------------|---------------------------------|
| ~128-132 | Vinylic Carbons |
| ~118-145 | Aromatic Carbons |
| ~165 | Amide Carbonyl Carbon |
| ~170 | Carboxylic Acid Carbonyl Carbon |

Table 5: Mass Spectrometry (MS) Data

No experimental data found in the searched literature. Predicted m/z values are provided for reference.



| lon | Predicted m/z |
|---------|---------------|
| [M]+ | 191.06 |
| [M+H]+ | 192.06 |
| [M+Na]+ | 214.05 |

Experimental Protocols Synthesis of P-[(1-Oxoallyl)amino]benzoic acid

The synthesis of **P-[(1-Oxoallyl)amino]benzoic acid** is typically achieved through the Schotten-Baumann reaction, which involves the acylation of p-aminobenzoic acid with acryloyl chloride.

Diagram 1: Synthesis Workflow

Caption: General workflow for the synthesis of **P-[(1-Oxoallyl)amino]benzoic acid**.

Detailed Protocol:

- A suspension of p-aminobenzoic acid (0.1 mol), pyridine (0.02 mol), and hydroquinone (0.005 mol) in dry benzene (100 mL) is prepared in a flask equipped with a stirrer, thermometer, and dropping funnel.
- The mixture is cooled to 0°C.
- A solution of acryloyl chloride (0.1 mol) in dry benzene (100 mL) is added dropwise over a period of 30 minutes while maintaining the temperature at 0°C.
- After the addition is complete, the reaction mixture is refluxed for 4 hours.
- After cooling, the solid product is collected by filtration.
- The crude product is washed with cold dilute HCl (4 M) to remove any unreacted paminobenzoic acid.
- The final product is purified by recrystallization from ethanol.



Spectroscopic Analysis

Diagram 2: Spectroscopic Analysis Workflow

Caption: General workflow for the spectroscopic analysis of the synthesized compound.

Methodologies:

- Infrared (IR) Spectroscopy: IR spectra are typically recorded on a Fourier Transform Infrared (FTIR) spectrometer. The solid sample can be analyzed as a KBr pellet or using an Attenuated Total Reflectance (ATR) accessory.
- Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR spectra are recorded on a high-field NMR spectrometer. The sample is dissolved in a suitable deuterated solvent (e.g., DMSO-d₆, CDCl₃, or as reported, TFA). Chemical shifts are reported in parts per million (ppm) relative to an internal standard (e.g., TMS).
- Mass Spectrometry (MS): Mass spectra can be obtained using various ionization techniques such as Electrospray Ionization (ESI) or Electron Impact (EI) to determine the molecular weight and fragmentation pattern of the compound.

Interpretation of Spectroscopic Data

The spectroscopic data provides key insights into the molecular structure of P-[(1-Oxoallyl)amino]benzoic acid.

- IR Spectrum: The presence of the N-H and O-H stretching bands confirms the amide and carboxylic acid functional groups. The strong carbonyl absorption for the amide is a key indicator of successful acylation.
- ¹H NMR Spectrum: The signals in the vinylic region (5.9-6.7 ppm) are characteristic of the acryloyl group. The two doublets in the aromatic region confirm the para-substitution pattern of the benzene ring. The downfield shift of the aromatic protons compared to p-aminobenzoic acid is consistent with the electron-withdrawing effect of the newly formed amide group.
- 13C NMR Spectrum (Predicted): The predicted spectrum would show distinct signals for the vinylic, aromatic, and carbonyl carbons, providing further confirmation of the molecular



structure.

 Mass Spectrum (Predicted): The mass spectrum would show a molecular ion peak corresponding to the molecular weight of the compound, confirming its elemental composition.

Conclusion

This technical guide provides a consolidated resource for the spectroscopic analysis of **P-[(1-Oxoallyl)amino]benzoic acid**. The provided data and protocols are essential for the unambiguous identification, characterization, and quality control of this important chemical compound in research and development settings. While experimental ¹³C NMR and mass spectrometry data were not available in the reviewed literature, the provided information from IR and ¹H NMR, combined with the detailed synthesis protocol, offers a robust foundation for scientists working with this molecule. It is recommended that researchers generate ¹³C NMR and mass spectrometry data for their synthesized samples to complete the full spectroscopic characterization.

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References

- 1. 2024.sci-hub.se [2024.sci-hub.se]
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